molecular formula C16H14N2O5 B11714704 Ethyl 4-[(4-nitrobenzoyl)amino]benzoate CAS No. 50888-97-6

Ethyl 4-[(4-nitrobenzoyl)amino]benzoate

Cat. No.: B11714704
CAS No.: 50888-97-6
M. Wt: 314.29 g/mol
InChI Key: VGGSVWVYEYVFFO-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14N2O5. It is a derivative of benzoic acid and contains both an ester and an amide functional group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-nitrobenzoyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Ethyl 4-[(4-aminobenzoyl)amino]benzoate.

    Hydrolysis: 4-[(4-nitrobenzoyl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Ethyl 4-[(4-nitrobenzoyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 2-[(4-nitrobenzoyl)amino]benzoate: Similar structure but with the nitrobenzoyl group attached at a different position on the benzoate ring.

    Ethyl 4-[(4-methoxybenzoyl)amino]benzoate: Contains a methoxy group instead of a nitro group, which can affect its reactivity and biological activity.

    Ethyl 4-[(4-chlorobenzoyl)amino]benzoate: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.

Properties

CAS No.

50888-97-6

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

ethyl 4-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14N2O5/c1-2-23-16(20)12-3-7-13(8-4-12)17-15(19)11-5-9-14(10-6-11)18(21)22/h3-10H,2H2,1H3,(H,17,19)

InChI Key

VGGSVWVYEYVFFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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